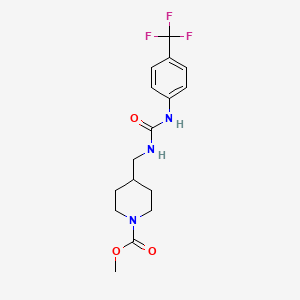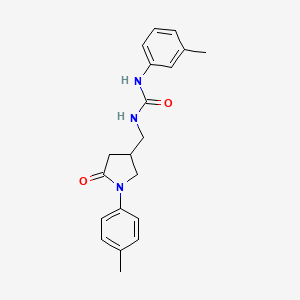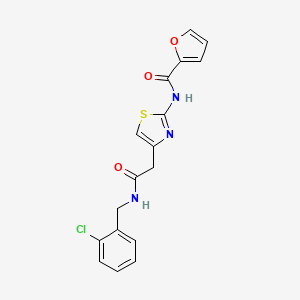![molecular formula C11H12ClNO3 B3015065 N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide CAS No. 790263-83-1](/img/structure/B3015065.png)
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Psychoactive Effects and Potential Therapeutic Use:
- Studies have suggested that certain derivatives of 1,3-benzodioxole, like N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, exhibit novel psychoactive effects. These compounds are proposed as prototypes of a new pharmacologic class termed 'entactogens', potentially useful in psychotherapy (Nichols et al., 1986).
2. Antiarrhythmic Properties:
- Certain 1,3-benzodioxole derivatives, including variants of this compound, have been found effective against experimentally induced arrhythmias. These derivatives also exhibited properties like minimal local anesthetic activity, short-lasting hypotensive effects, and anti-aggregating activity on rabbit platelets, without significant impact on autonomic or central nervous systems (Fregnan et al., 1977).
3. Neuroleptic Activity:
- Compounds related to this compound have been designed and evaluated for neuroleptic activity. These compounds were found to inhibit apomorphine-induced stereotypic behavior in rats, suggesting a correlation between their structure and neuroleptic activity (Iwanami et al., 1981).
4. Facilitation of Long-term Potentiation:
- An experimental drug, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, closely related to this compound, has shown to facilitate glutamatergic transmission in the brain after systemic administration. This compound increased the degree and duration of long-term potentiation in the hippocampus of rats, suggesting its potential utility in enhancing memory or as a therapeutic agent for memory-related disorders (Stäubli et al., 1994).
5. Anticonvulsant Properties:
- Several benzofuran-acetamide derivatives, structurally related to this compound, have demonstrated anticonvulsant activity. These compounds showed the ability to prevent seizure spread in mice, indicating their potential as anticonvulsant agents (Shakya et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withmonoamine transporters in the brain, particularly dopamine and norepinephrine transporters , and have partial releasing actions at serotonin transporters .
Mode of Action
The compound’s interaction with its targets leads to an increase in the concentrations of these neurotransmitters . This increase is achieved by inhibiting the reuptake of these neurotransmitters, allowing them to remain in the synaptic cleft for a longer period and thus prolonging their action .
Biochemical Analysis
Biochemical Properties
It is known that this compound may interact with various enzymes and proteins . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide may have significant effects on various types of cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that this compound may exhibit changes in its effects over time, including potential impacts on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(13-11(14)5-12)8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRYKFYHFHDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)

![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)
![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)
![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)


![N-(3,4-dimethoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3015002.png)

![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)
